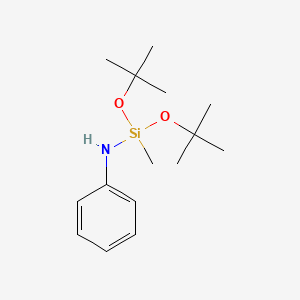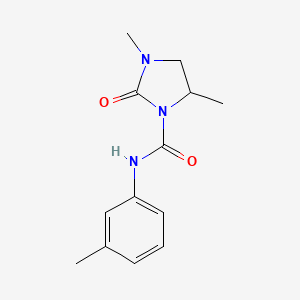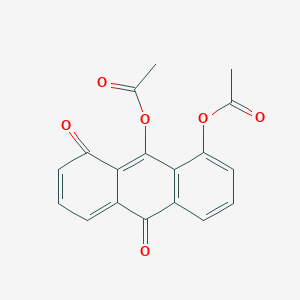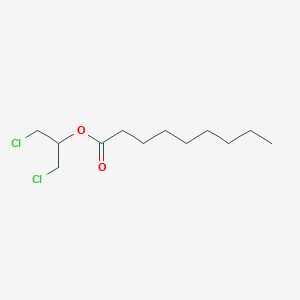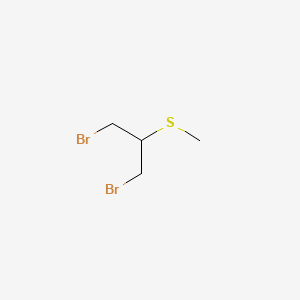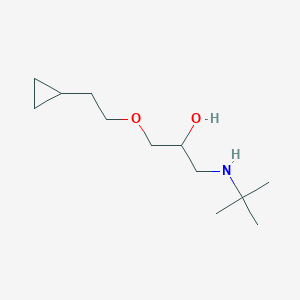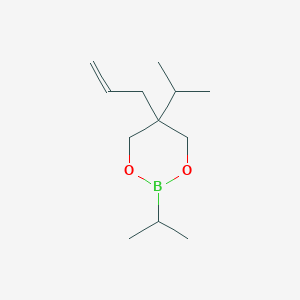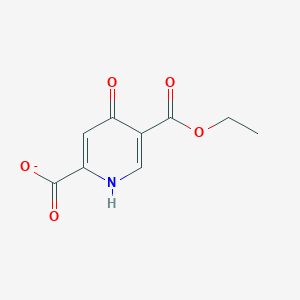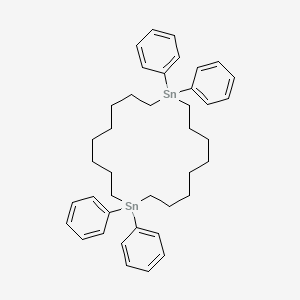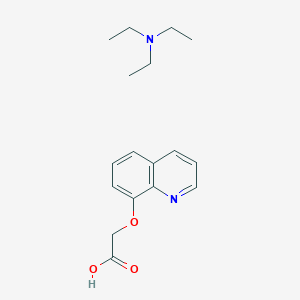
N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid: is a compound that combines the structural features of both N,N-diethylethanamine and 2-quinolin-8-yloxyacetic acid. This compound is known for its diverse range of applications in various scientific fields, including chemistry, biology, and medicine. The presence of the quinoline moiety imparts significant biological activity, making it a valuable compound for pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid typically involves the reaction of 2-quinolin-8-yloxyacetic acid with N,N-diethylethanamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include acetic anhydride, quinoline derivatives, and diethylamine .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Applications De Recherche Scientifique
N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antimalarial, antitubercular, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, leading to inhibition of key biological processes. The compound can also modulate signaling pathways, affecting cellular functions such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Quinoline: A basic structure similar to the quinoline moiety in the compound.
N,N-diethylethanamine: A simple amine structure that is part of the compound.
Quinolin-8-amine: Another quinoline derivative with similar biological activities.
Uniqueness: N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid is unique due to its combined structural features, which impart a wide range of biological activities. The presence of both the quinoline and amine moieties allows for diverse chemical reactivity and potential therapeutic applications .
Propriétés
Numéro CAS |
88350-57-6 |
|---|---|
Formule moléculaire |
C17H24N2O3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid |
InChI |
InChI=1S/C11H9NO3.C6H15N/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;1-4-7(5-2)6-3/h1-6H,7H2,(H,13,14);4-6H2,1-3H3 |
Clé InChI |
DNRBUNARIYGNJC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


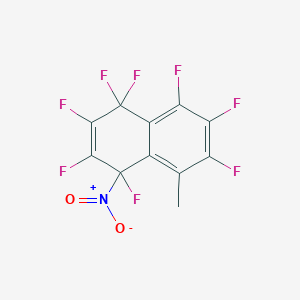
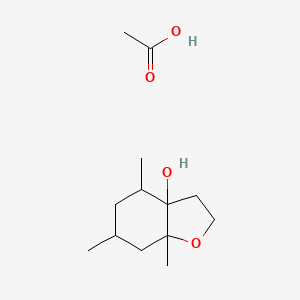
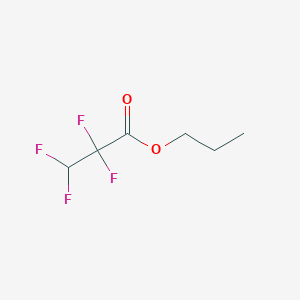
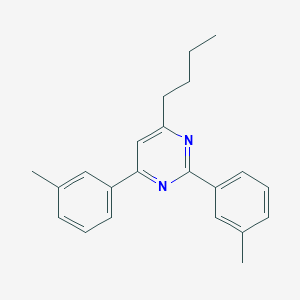
![{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397552.png)
